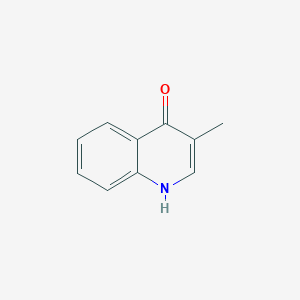

3-Methylquinolin-4-ol

Description

The exact mass of the compound 3-Methylquinolin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-6-11-9-5-3-2-4-8(9)10(7)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBYZSAQFUZJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464656 | |

| Record name | 3-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64965-46-4 | |

| Record name | 3-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylquinolin-4-ol chemical properties and structure

An In-Depth Technical Guide to 3-Methylquinolin-4-ol: Structure, Properties, and Synthesis

Introduction

3-Methylquinolin-4-ol, a heterocyclic aromatic organic compound, belongs to the quinolinone class, a group of molecules that are foundational scaffolds in medicinal chemistry and materials science.[1][2] The quinoline ring system itself, first isolated from coal tar in 1834, is a privileged structure found in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[3][4] The introduction of a hydroxyl group at the 4-position and a methyl group at the 3-position imparts specific chemical characteristics and reactivity, making 3-Methylquinolin-4-ol a valuable synthetic intermediate and a subject of research interest.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectral characteristics, synthesis methodologies, and potential applications of 3-Methylquinolin-4-ol, tailored for researchers and professionals in drug development and chemical synthesis.

PART 1: Chemical Identity and Structural Analysis

Molecular Identity

-

IUPAC Name: 3-methylquinolin-4-ol

-

Synonyms: 4-Hydroxy-3-methylquinoline, 3-Methyl-4-quinol

-

CAS Number: 4039-43-8[5]

-

Molecular Formula: C₁₀H₉NO[6]

-

Molecular Weight: 159.18 g/mol [6]

Structural Elucidation and Tautomerism

The structure of 3-Methylquinolin-4-ol consists of a quinoline core, which is a bicyclic system comprising a benzene ring fused to a pyridine ring. A methyl group is substituted at position C3, and a hydroxyl group is at position C4.

A critical feature of quinolin-4-ols is the existence of keto-enol tautomerism. 3-Methylquinolin-4-ol exists in equilibrium with its keto tautomer, 3-methylquinolin-4(1H)-one. This equilibrium is highly dependent on the physical state (solid or solution) and the polarity of the solvent.[7] Theoretical and experimental studies on related quinolin-4-one systems have shown that the keto form is generally favored in both the solid state and in polar solutions.[7][8] This preference is attributed to the greater stability of the amide-like functionality in the keto form.[9]

This diagram illustrates the tautomeric equilibrium between the enol (hydroxyquinoline) and keto (quinolinone) forms.

PART 2: Physicochemical and Spectroscopic Properties

The properties of 3-Methylquinolin-4-ol are crucial for its handling, characterization, and application in further synthetic work.

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 159.18 g/mol | [6] |

| Appearance | Solid | - |

| Melting Point | Data not widely published; related compounds like 2-methylquinolin-4-ol have high melting points (>200 °C) | [6] |

| Solubility | Soluble in ethanol, ether, and acetone. | [10] |

| pKa | Data not widely published; related 3-methylquinolin-8-ol has a pKa value available. | [11] |

| XLogP3 | 2.4 | [11] |

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and structural confirmation of 3-Methylquinolin-4-ol. The following are predicted and typical values based on the analysis of quinolinone structures.[12][13][14]

2.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the methyl protons and the aromatic protons. The N-H or O-H proton signal may be broad and its chemical shift can be solvent-dependent.

-

δ ~2.2-2.5 ppm (s, 3H): Singlet corresponding to the C3-methyl group.

-

δ ~7.2-8.5 ppm (m, 4H): A series of multiplets corresponding to the four protons on the benzene ring portion of the quinoline system.

-

δ ~7.5-7.8 ppm (s, 1H): Singlet for the proton at the C2 position.

-

δ > 10 ppm (br s, 1H): A broad singlet for the N-H proton (in the keto form) or the O-H proton (in the enol form), which may exchange with D₂O.

2.2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

δ ~15-20 ppm: C3-methyl carbon.

-

δ ~110-140 ppm: Signals for the aromatic carbons (C2, C4a, C5, C6, C7, C8, C8a).

-

δ > 160 ppm: Signal for C4 (bearing the oxygen). In the keto form, this C=O carbon would appear further downfield, potentially around δ ~175-180 ppm .

2.2.3 Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the predominant tautomeric form by analyzing the hydroxyl and carbonyl stretching regions.[15]

-

3400-3200 cm⁻¹ (broad): O-H stretching vibration if the enol form is present.

-

~3200-3000 cm⁻¹: N-H stretching vibration if the keto form predominates.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1650-1620 cm⁻¹: C=O (amide) stretching vibration, a strong indicator of the keto tautomer.[15]

-

~1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

2.2.4 Mass Spectrometry (MS)

In mass spectrometry, 3-Methylquinolin-4-ol would show a molecular ion peak corresponding to its molecular weight.

-

m/z = 159: Molecular ion peak [M]⁺.

-

Fragmentation: Common fragmentation patterns would involve the loss of CO, methyl, or HCN fragments from the ring system.

PART 3: Synthesis and Reactivity

The synthesis of quinolin-4-ones is well-established, with several named reactions providing access to this scaffold. The choice of method often depends on the desired substitution pattern.

Synthetic Methodologies

For 3-substituted quinolin-4-ones, the Snieckus reaction provides a viable route.[1] This method involves the condensation of an anthranilic acid amide with a ketone, followed by base-promoted cyclization.

Snieckus Reaction Protocol:

-

Step 1: Imine Formation: An appropriately substituted anthranilic acid amide is condensed with a ketone (in this case, a propanone equivalent) to form an imine intermediate. This step is often performed under conditions that facilitate water removal.

-

Step 2: Cyclization: The resulting imine is treated with a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Lithium diisopropylamide (LDA).[1][5] The base deprotonates the position alpha to the imine, initiating an intramolecular cyclization onto the amide carbonyl.

-

Step 3: Aromatization/Tautomerization: The cyclized intermediate undergoes subsequent elimination and tautomerization to yield the final 3-methylquinolin-4-ol product.

This workflow outlines the key stages of the Snieckus reaction for synthesizing 3-substituted quinolin-4-ones.

PART 4: Applications in Drug Discovery

The quinolin-4-one core is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[2] These compounds and their derivatives have been investigated for various therapeutic applications.

-

Anticancer Activity: Numerous quinolinone derivatives have demonstrated potent antiproliferative effects against various human tumor cell lines.[2][16] Their mechanism of action can involve the inhibition of key enzymes like tyrosine kinases or phosphatidylinositol 3-kinase (PI3Kα).[4][17]

-

Antibacterial and Antiviral Agents: The quinolone scaffold is famously the basis for fluoroquinolone antibiotics.[18] While 3-Methylquinolin-4-ol itself is not an antibiotic, it serves as a precursor for more complex derivatives. Additionally, certain quinolin-4-ones, like Elvitegravir, are approved antiviral drugs that inhibit HIV integrase.[2]

-

Anti-inflammatory and Antioxidant Properties: The quinoline ring system is present in compounds with anti-inflammatory and antioxidant activities.[4][19] This makes them attractive candidates for developing treatments for inflammatory diseases.

The synthetic accessibility of 3-Methylquinolin-4-ol makes it a versatile starting point for creating chemical libraries to screen for novel biological activities.[17]

PART 5: Safety and Handling

Based on data for structurally similar compounds like 2-methylquinolin-4-ol and 3-methylpyridin-4-ol, 3-Methylquinolin-4-ol should be handled with care.[6][20]

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][20]

-

Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood.

Conclusion

3-Methylquinolin-4-ol is a chemically significant molecule characterized by its quinolinone core and the crucial keto-enol tautomerism that dictates its reactivity. Its well-defined spectroscopic signature allows for clear identification, while established synthetic routes like the Snieckus reaction provide reliable access. As a derivative of a privileged scaffold, 3-Methylquinolin-4-ol holds considerable potential as a building block in the synthesis of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammatory disorders. This guide serves as a foundational resource for scientists aiming to explore and utilize the rich chemistry of this versatile compound.

References

- Benchchem. (n.d.). 3-Methylquinoline-4-carboxylic Acid|Research Compound.

- MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.

- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.

- PubChem. (n.d.). 4-Methylquinoline.

- PubChem. (n.d.). 2-Methylquinolin-4-ol.

- PubMed Central (PMC). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- Wikipedia. (n.d.). Lithium bis(trimethylsilyl)amide.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives.

- PubMed. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters.

- MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.

- ResearchGate. (n.d.). Tautomeric structures of 3-acetyl-4-hydroxyquinolin-2(1H)-one A–D.

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.

- Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems.

- ScienceDirect. (n.d.). Thymol bioactivity: A review focusing on practical applications.

- PubChem. (n.d.). 3-Methylquinolin-8-ol.

- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- ResearchGate. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon.

- PubChem. (n.d.). 3-Methylpyridin-4-ol.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 6. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Methylquinolin-8-ol | C10H9NO | CID 4332281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

- 20. 3-Methylpyridin-4-ol | C6H7NO | CID 2762918 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methylquinolin-4-ol for Researchers and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline and quinolone structural motifs are cornerstones in the field of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] These nitrogen-containing heterocyclic compounds exhibit a vast array of pharmacological activities, including antibacterial, antiviral, anticancer, and antimalarial properties.[3][4][5] Within this privileged class of molecules, 3-Methylquinolin-4-ol emerges as a compound of significant interest, offering a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 3-Methylquinolin-4-ol, encompassing its chemical identity, synthesis, key chemical characteristics, and its emerging role in drug discovery and development.

Core Identification: CAS Number and Synonyms

For unambiguous identification in research and procurement, 3-Methylquinolin-4-ol is registered under the following Chemical Abstracts Service (CAS) number:

| Identifier | Value |

| CAS Number | 64965-46-4[6] |

Due to tautomerism, which will be discussed in detail later, this compound can exist in two forms and is known by several synonyms. It is crucial for researchers to be familiar with these alternative names to ensure a comprehensive literature search.

Common Synonyms:

The IUPAC name for the keto tautomer is 3-methyl-1H-quinolin-4-one.[9]

Physicochemical Properties

Understanding the physicochemical properties of 3-Methylquinolin-4-ol is fundamental for its application in experimental settings, from reaction setup to formulation and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [6] |

| Molecular Weight | 159.18 g/mol | [6] |

| Appearance | White powder | [7] |

| Storage | Sealed in dry, room temperature | [6] |

Synthesis of 3-Methylquinolin-4-ol: A Methodological Overview

The synthesis of 4-hydroxyquinolines, including 3-Methylquinolin-4-ol, can be achieved through several classic organic reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Two of the most prominent methods are the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the preparation of 4-hydroxyquinolines from anilines and a malonic ester derivative.[3][7][10] The reaction proceeds through a condensation, followed by a thermal cyclization, hydrolysis, and finally decarboxylation.

To synthesize 3-Methylquinolin-4-ol via a modified Gould-Jacobs approach, one would start with aniline and a suitably substituted malonic ester. The key is the introduction of the methyl group at the 3-position.

Experimental Protocol: A Plausible Gould-Jacobs Synthesis of 3-Methylquinolin-4-ol

This protocol is a representative example based on the principles of the Gould-Jacobs reaction.

Step 1: Condensation of Aniline with Diethyl 2-methyl-2-(ethoxymethyl)malonate

-

In a round-bottom flask, combine one equivalent of aniline with a slight excess of diethyl 2-methyl-2-(ethoxymethyl)malonate.

-

Heat the mixture, typically at 100-130°C, for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the aniline starting material.

-

Remove the ethanol byproduct under reduced pressure to drive the reaction to completion. The resulting product is the intermediate diethyl 2-(((phenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization

-

The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

-

The mixture is heated to a high temperature, typically around 250°C, to induce thermal cyclization.[4] This step is crucial and often requires careful temperature control.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon cooling, the cyclized product, ethyl 3-methyl-4-hydroxyquinoline-2-carboxylate, will precipitate from the solution.

Step 3: Hydrolysis and Decarboxylation

-

The isolated ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

The mixture is heated to reflux until the ester is fully hydrolyzed to the corresponding carboxylic acid salt, which can be monitored by TLC.

-

The solution is then cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

-

The isolated 3-methyl-4-hydroxyquinoline-2-carboxylic acid is then heated at or above its melting point to induce decarboxylation, yielding the final product, 3-Methylquinolin-4-ol.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. [11][12]Generally, the keto form is favored in polar solvents, while the enol form can be more prevalent in non-polar solvents. [11]The presence of intramolecular hydrogen bonding can also stabilize the enol form. [11][12]This tautomerism is not merely a structural curiosity; it has profound implications for the molecule's reactivity and biological activity, as the two forms present different hydrogen bonding capabilities and electronic properties.

Analytical Characterization

The structural elucidation and purity assessment of 3-Methylquinolin-4-ol are typically performed using a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. [13]The spectra will show characteristic signals for the aromatic protons of the quinoline ring system, the methyl group, and the exchangeable proton of the hydroxyl or N-H group, depending on the dominant tautomer in the NMR solvent used. [14]* Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. [1][15]* High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of 3-Methylquinolin-4-ol and for monitoring the progress of its synthesis. [16]

Applications in Research and Drug Development

The 4-quinolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. [4][5]While specific research on 3-Methylquinolin-4-ol is emerging, the broader class of alkyl-substituted 4-quinolones has demonstrated a range of biological activities.

-

Antimicrobial and Quorum Sensing Modulation: Alkyl-4-quinolones are known to be produced by bacteria and can act as signaling molecules in quorum sensing, a form of bacterial communication. [17]Some of these compounds also exhibit antibiotic activity against both Gram-positive and Gram-negative bacteria. [17]The 3-methyl substitution is a feature found in some of these naturally occurring quinolones. [17]* Anticancer and Enzyme Inhibition: The quinoline-4-carboxylic acid core, a close structural relative of 3-Methylquinolin-4-ol, is a key pharmacophore in the development of inhibitors for dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis and a target in cancer and autoimmune diseases. [10]The 3-methylquinoline-4-carboxylic acid scaffold has been specifically investigated for this purpose. [10]Furthermore, various quinolinone derivatives have been studied for their cytotoxic effects against cancer cell lines. [18]* Antimalarial Activity: The 4-quinolone scaffold has been explored for the development of new antimalarial agents. [3] The 3-methyl group in 3-Methylquinolin-4-ol can play a significant role in its biological activity by influencing its binding to target proteins through steric and electronic effects.

Conclusion and Future Perspectives

3-Methylquinolin-4-ol is a fascinating molecule with a rich chemical heritage and significant potential for future applications in drug discovery. Its synthesis, rooted in classic organic reactions, is accessible, and its chemical properties, particularly its tautomerism, offer intriguing possibilities for medicinal chemists to explore. As our understanding of the biological roles of alkylated quinolones continues to grow, 3-Methylquinolin-4-ol and its derivatives are poised to become increasingly important tools in the development of novel therapeutics for a range of diseases. Further research into the specific biological targets of this compound and structure-activity relationship studies will undoubtedly unlock new avenues for its application in addressing unmet medical needs.

References

-

Kuujia.com. (n.d.). 64965-46-4(3-Methylquinolin-4-ol). Retrieved from [Link]

- Martins, A. C., et al. (2018). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 23(11), 2800.

- Dhiman, P., Arora, N., Thanikachalam, P. V., & Monga, V. (2019). The methods of synthesis, modification, and biological activity of 4-quinolones (review). Bioorganic Chemistry, 92, 103291.

-

LookChem. (n.d.). 3-methyl-1H-quinolin-4-one CAS 64965-46-4. Retrieved from [Link]

- Reen, F. J., et al. (2021). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Marine Drugs, 19(1), 1.

-

Quimicaorganica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

- Searles, A. L., & Lindwall, H. G. (1946). The synthesis of 3-alkyl-4-methylquinolines. Journal of the American Chemical Society, 68(6), 988–990.

- Valderrama, J. A., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2085.

-

PubChem. (n.d.). 3-Methylquinolin-4-amine. Retrieved from [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, May 9). Keto-Enol Tautomerism. Retrieved from [Link]

-

MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylquinolin-8-ol. Retrieved from [Link]

-

Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

Jack Westin. (n.d.). Keto Enol Tautomerism Of Monosaccharides. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

- El-Sayed, R., et al. (2025, February 28). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig... RSC Advances, 15(10), 12345-12356.

-

LibreTexts Chemistry. (2022, July 20). 2.6: Physical properties of organic compounds. Retrieved from [Link]

- Maged, A. A., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(2), 163.

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]

- Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12185-12205.

- Fülöp, F., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4965.

- Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151.

-

Thesaurus.com. (n.d.). COMPREHENSIVE Synonyms & Antonyms. Retrieved from [Link]

- Nawrot-Modranka, J., et al. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 25(18), 4242.

-

National Institute of Standards and Technology. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). Morpholine. Retrieved from [Link]

-

PubChem. (n.d.). Thymol. Retrieved from [Link]

-

PubChem. (n.d.). Methallyl alcohol. Retrieved from [Link]

Sources

- 1. govinfo.gov [govinfo.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. cores.research.asu.edu [cores.research.asu.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. kgroup.du.edu [kgroup.du.edu]

- 15. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

- 17. jptcp.com [jptcp.com]

- 18. Trimethyltin(IV) Bearing 3-(4-Methyl-2-oxoquinolin-1(2H)-yl)propanoate Causes Lipid Peroxidation-Mediated Autophagic Cell Death in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Quinoline Derivatives

To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of molecular exploration. Within the vast landscape of heterocyclic chemistry, the quinoline scaffold stands out as a "privileged structure." This designation is not arbitrary; it is earned through the consistent and versatile exhibition of a wide spectrum of biological activities.[1][2] Quinoline, a simple fusion of a benzene and a pyridine ring, is the foundational motif for compounds that have profoundly impacted human health, from the quintessential antimalarial quinine to modern anticancer agents.[1][3]

This guide is structured to move beyond a simple cataloging of these activities. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of how and why these derivatives function. We will explore the causality behind their efficacy, delve into the self-validating experimental protocols used to quantify their activity, and examine the critical structure-activity relationships (SAR) that guide the rational design of next-generation therapeutics. The narrative is built upon a foundation of authoritative research, ensuring that every claim is supported by verifiable evidence.

Chapter 1: The Antimalarial Action of Quinolines - A Paradigm of Targeted Therapy

The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, isolated from cinchona bark, was one of the first effective treatments, and its synthetic analogs, like chloroquine and mefloquine, became mainstays of global antimalarial chemotherapy.[4]

Core Mechanism: Disruption of Heme Detoxification

The malaria parasite, Plasmodium falciparum, resides within human red blood cells, where it digests hemoglobin as a source of amino acids.[4] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin within its acidic digestive vacuole.[5] This detoxification pathway is the primary target for many quinoline antimalarials.[4][6]

-

Chloroquine: This dibasic drug is a classic example. It diffuses into the parasite and, due to the pH gradient, becomes protonated and trapped within the acidic digestive vacuole, reaching concentrations up to 1000-fold higher than in the surrounding plasma.[6] This high concentration is believed to inhibit the heme polymerase enzyme, preventing the formation of hemozoin.[4][6] The resulting buildup of free heme is toxic to the parasite, leading to its death.[5] More recent in-vivo studies have shown that quinoline drugs can also directly cap the growing faces of hemozoin crystals, physically halting their formation.[7]

-

Quinine and Mefloquine: These more lipophilic quinolinemethanol drugs are not concentrated as extensively in the food vacuole.[4][6] While they also interfere with hemozoin formation, it is proposed that they have alternative sites of action and may interact with specific parasite proteins.[6]

Resistance to these drugs is an ever-growing threat, often linked to parasite-encoded proteins, such as homologs of P-glycoprotein, which may function to pump the drug out of its site of action.[4][6]

Caption: Mechanism of chloroquine action in the malaria parasite's digestive vacuole.

Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I)

This protocol outlines a standard, high-throughput method for assessing the efficacy of quinoline derivatives against the blood stages of P. falciparum. The principle relies on the intercalating dye SYBR Green I, which fluoresces upon binding to DNA, allowing for the quantification of parasite proliferation.

Self-Validation System: The protocol includes untreated controls (100% growth), media-only controls (background), and a known antimalarial drug (e.g., Chloroquine) as a positive control for inhibition. The reliability of an experimental run is validated by a high signal-to-background ratio and a dose-response curve for the positive control that yields an IC₅₀ value within the expected range.

Methodology:

-

Parasite Culture: Maintain a synchronous culture of a known P. falciparum strain (e.g., 3D7) in human O+ erythrocytes using standard RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

-

Compound Preparation: Prepare a stock solution of the test quinoline derivative in DMSO. Perform serial dilutions in culture medium to create a range of desired final concentrations (e.g., from 100 µM to 0.01 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Assay Plate Setup: In a 96-well black, clear-bottom microtiter plate, add 100 µL of the diluted compounds.

-

Parasite Addition: Add 100 µL of the synchronized parasite culture (at the ring stage) with 1% parasitemia and 2% hematocrit to each well.

-

Incubation: Incubate the plates for 72 hours under the standard culture conditions to allow for parasite replication.

-

Lysis and Staining:

-

Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye in a Tris-HCl buffer.

-

Carefully remove the culture medium and add 100 µL of the lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

-

Data Acquisition: Read the fluorescence intensity on a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.

-

Data Analysis:

-

Subtract the background fluorescence (media-only wells) from all readings.

-

Normalize the data relative to the untreated control wells (100% growth).

-

Plot the percentage of parasite growth inhibition versus the log of the compound concentration.

-

Calculate the 50% inhibitory concentration (IC₅₀) using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

-

Chapter 2: The Multifaceted Anticancer Activity of Quinolines

Quinoline derivatives represent a significant and growing class of antiproliferative agents, with several compounds in clinical use and many more under investigation.[8][9] Their anticancer activity is not attributed to a single mechanism but rather to their ability to interact with a diverse array of molecular targets crucial for cancer cell survival and proliferation.[8][10]

Key Anticancer Mechanisms

The versatility of the quinoline scaffold allows for modifications that can direct its activity towards various cellular pathways.[8]

-

Inhibition of Tyrosine Kinases: Many receptor tyrosine kinases (RTKs), such as VEGFR and EGFR, are overactive in cancer, driving uncontrolled cell growth and angiogenesis.[11] Several quinoline-based drugs function as potent inhibitors of these kinases, competing with ATP at the enzyme's catalytic site.[9] This blockade disrupts downstream signaling pathways like PI3K/Akt/mTOR, leading to reduced proliferation and induction of apoptosis.[9]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring is well-suited for intercalating between the base pairs of DNA.[8] This can physically obstruct the processes of replication and transcription. Furthermore, some derivatives stabilize the complex between DNA and topoisomerase enzymes, leading to double-strand breaks and triggering cell death.[11][12]

-

Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, a common downstream effect of many quinoline anticancer agents is the induction of programmed cell death (apoptosis) and arrest of the cell cycle, often at the G2/M phase.[8][9] This prevents cancer cells from dividing and ensures their elimination.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[13][14] Its principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to form purple formazan crystals.[14]

Self-Validation System: The assay's integrity is confirmed by including untreated cells (100% viability), media-only wells (background control), and a standard-of-care cytotoxic drug (e.g., Doxorubicin) as a positive control. A clear dose-dependent decrease in viability for the positive control validates the cell line's sensitivity and the assay's performance.

Methodology:

-

Cell Seeding: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂). Trypsinize and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test quinoline derivative and the positive control drug in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Subtract the absorbance of the media-only blank from all readings.

-

Calculate cell viability as a percentage relative to the untreated control wells: (Abs_treated / Abs_untreated) * 100.

-

Plot the percentage of cell viability versus the log of the compound concentration.

-

Determine the IC₅₀ value using a non-linear regression analysis.

-

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinoline derivatives is highly dependent on the nature and position of substituents.[8][12]

| Position on Quinoline Ring | Influence on Anticancer Activity | Representative Data (IC₅₀) | Reference |

| C2, C4 | Disubstitution at these positions is often crucial. For example, 2,4-disubstituted derivatives have shown potent activity through mechanisms like apoptosis and cell cycle arrest. | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline: 19.88 µg/ml (HL-60 cells) | [8] |

| C3 | Introduction of a carboxamide linkage at C3 has proven to be an effective strategy for enhancing anticancer potency, often by targeting topoisomerases. | Varies widely based on full structure. | [12] |

| N-alkylation (2-oxoquinolines) | N-methylation of 2-oxoquinoline derivatives can increase cytotoxic activity. | 2,6-dichloro hydrazone derivatives were more active than monochloro derivatives. | [8] |

Chapter 3: Quinolines as Broad-Spectrum Antimicrobial Agents

The success of fluoroquinolone antibiotics (a related but distinct class) highlighted the potential of the quinoline core in combating bacterial infections.[15] Research has since expanded to non-fluoroquinolone quinoline derivatives, which exhibit activity against a range of pathogens, including multidrug-resistant strains.[16][17]

Primary Antimicrobial Mechanisms

-

Inhibition of Peptide Deformylase (PDF): PDF is an essential bacterial enzyme involved in protein maturation. It is absent in mammalian cytoplasm, making it an attractive and selective target. Some novel quinoline derivatives have been designed to inhibit PDF, thereby disrupting bacterial protein synthesis.[18][19]

-

Disruption of ATP Synthesis: Certain quinoline compounds are proposed to target the proton pump of ATP synthase.[16] By interfering with this crucial enzyme, they disrupt the pathogen's energy production, leading to cell death. This mechanism has shown promise against Gram-positive bacteria, including Clostridioides difficile.[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The broth microdilution method is a quantitative and standardized technique for determining MIC values.[21]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Self-Validation System: The assay is validated by the inclusion of a negative control (broth only, which must remain clear), a positive control (broth with inoculum, which must become turbid), and a known antibiotic as a reference standard. The MIC for the reference standard should fall within its established quality control range.

Methodology:

-

Media and Reagent Preparation: Prepare sterile Mueller-Hinton Broth (MHB). Prepare a stock solution of the test quinoline derivative in a suitable solvent (e.g., DMSO).

-

Inoculum Preparation: From a fresh culture plate, select several colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213). Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[21]

-

Plate Preparation:

-

Dispense 50 µL of MHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the highest concentration of the test compound (in MHB) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the positive (growth) control, containing only MHB. Well 12 will be the negative (sterility) control.

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Chapter 4: Quinolines in the Modulation of Inflammatory Responses

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[22] Quinoline derivatives have emerged as a promising scaffold for the development of novel anti-inflammatory agents, targeting key enzymes and pathways in the inflammatory cascade.[23][24]

Anti-inflammatory Mechanisms of Action

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent mediators of pain and inflammation. Some quinoline derivatives, particularly those with a carboxylic acid moiety, have been shown to inhibit COX enzymes, similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[22][23]

-

Modulation of Inflammatory Cytokine Production: A hallmark of inflammation is the production of pro-inflammatory cytokines like TNF-α and IL-6 by immune cells like macrophages. Quinoline derivatives can suppress the production of these cytokines, often by inhibiting upstream signaling pathways like NF-κB and MAPK.[25][26] One common experimental model involves stimulating macrophages with lipopolysaccharide (LPS), a component of Gram-negative bacteria, and measuring the subsequent reduction in inflammatory mediators.[27]

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, by LPS-stimulated macrophages. NO production is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Self-Validation System: The experiment's validity is ensured by several controls: untreated cells (baseline NO), cells treated only with LPS (maximum NO production), and cells treated with a known inhibitor (e.g., L-NAME or a reference anti-inflammatory drug) plus LPS. A separate cell viability assay (e.g., MTT) must be run in parallel to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cytotoxicity.[27]

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS at 37°C and 5% CO₂. Seed the cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Prepare dilutions of the test quinoline derivative in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 1-2 hours.

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) to all wells (except the untreated control) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: Incubate the plates for an additional 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Add 50 µL of the Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes in the dark. A pink/magenta color will develop.

-

-

Data Acquisition: Measure the absorbance at ~540 nm using a microplate reader.

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

-

Determine the IC₅₀ value for the inhibition of NO production.

-

Correlate these results with data from a parallel cytotoxicity assay to confirm the anti-inflammatory effect is not due to cell death.

-

Conclusion and Future Directions

The quinoline scaffold is a testament to the power of a privileged structure in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from curing infectious diseases to combating cancer and modulating inflammation. The mechanisms are diverse, ranging from the well-defined inhibition of heme polymerization in malaria to the complex modulation of kinase signaling cascades in cancer.

The future of quinoline-based drug development lies in enhancing specificity and overcoming resistance. The insights gained from structure-activity relationship studies are paramount, guiding the synthesis of next-generation compounds with improved potency and reduced off-target effects.[8][12] Furthermore, the strategy of creating hybrid molecules, which conjugate a quinoline moiety with another pharmacophore, holds immense promise for developing multi-target agents that can combat complex diseases and circumvent established resistance mechanisms.[9] As our understanding of molecular pathology deepens, the versatile and potent quinoline core will undoubtedly continue to be a foundational element in the development of novel and impactful therapeutics.

References

- Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.

- Egan, T. J. (n.d.). Mechanism of action of quinoline drugs.

- Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.

- Lu, C., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central.

- (2025).

- Kumar, S., Bawa, S., & Gupta, H. (2009).

- Al-Suwaidan, I. A., et al. (2016). Recent advances in research of natural and synthetic bioactive quinolines. PubMed.

- Aziz, M. H., et al. (2017). Bioassays for anticancer activities. PubMed.

- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.

- Sharma, S., Singh, K., & Singh, S. (2023). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Current Organic Synthesis.

- Kaur, T., & Bhandari, D. D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

- Nakao, K., et al. (2001). Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. Journal of Medicinal Chemistry.

- Naaz, F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.

- Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.

- Kumar, S., Bawa, S., & Gupta, H. (2009).

- Kumar, A., et al. (2016).

- Bull, C., & Doig, A. J. (2015). Cytotoxic assays for screening anticancer agents. PubMed.

- Naaz, F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.

- Yadav, D., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed.

- (2025). therapeutic significance of quinoline derivatives as antimicrobial agents.

- Kumar, A., et al. (2016).

- Nayak, S. K., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed.

- Kaur, T., & Bhandari, D. D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Semantic Scholar.

- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.

- (2019). In vitro Cancer Drug Screening Services. Visikol.

- Sharma, S., Singh, K., & Singh, S. (2023). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. PubMed.

- (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.

- Al-Ostath, R. A., et al. (2022).

- (2016).

- Al-Mousawi, A. M., Al-Hussain, S. A. A., & Al-Amery, K. M. (2022). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Semantic Scholar.

- (2025).

- Aly, M., et al. (2020).

- (n.d.).

- Khan, A., et al. (2024).

- Taddesse, S., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.

- (n.d.).

- (n.d.).

- Khairnar, B. B., et al. (2024). Structures of quinoline-containing anticancer drugs.

- (2016).

- Li, Y., et al. (2022). Guideline for anticancer assays in cells.

- (2025).

- Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- da Silva, G. N., et al. (2018). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.

- Afolabi, S. O., & Awe, K. E. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.

- Singh, S., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.

- Salas-Ambrosio, P., et al. (2023).

- Diaz-Garcia, A., & Morones-Ramirez, J. R. (2019). Assessment of antimicrobial activity. Protocols.io.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 12. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment of antimicrobial activity [protocols.io]

- 22. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. benchchem.com [benchchem.com]

- 27. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Landscape of 3-Methylquinolin-4-ol: A Technical Guide for Drug Discovery Professionals

Abstract

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of a specific derivative, 3-Methylquinolin-4-ol, and its potential therapeutic applications. While direct research on 3-Methylquinolin-4-ol is emerging, this document synthesizes the existing knowledge on its closely related analogues and derivatives to illuminate its potential as a valuable lead compound for drug discovery programs. We will delve into its synthesis, explore its potential mechanisms of action in various disease contexts, and provide a forward-looking perspective on its future development.

Introduction: The Quinolin-4-one Core and the Significance of the 3-Methyl Substituent

Quinolin-4-ones are a class of heterocyclic compounds that have yielded a wealth of clinically significant drugs, most notably the fluoroquinolone antibiotics.[1] Their planar structure and ability to engage in various intermolecular interactions make them ideal pharmacophores for targeting a diverse range of biological macromolecules. The substitution pattern on the quinolin-4-one ring system plays a crucial role in defining the biological activity of these molecules.[1]

The presence of a methyl group at the 3-position, as in 3-Methylquinolin-4-ol, is of particular interest. This small alkyl group can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets. This guide will explore the therapeutic avenues suggested by the growing body of research on 3-substituted quinolin-4-one derivatives.

Synthesis of the 3-Methylquinolin-4-ol Scaffold

The synthesis of the quinolin-4-one core is well-established, with several named reactions providing versatile routes to this scaffold. While a specific, optimized synthesis for 3-Methylquinolin-4-ol is not extensively documented in publicly available literature, established methods for the synthesis of related 3-alkyl-4-hydroxyquinolines can be adapted. A common and effective approach is the Conrad-Limpach synthesis.

Proposed Synthetic Pathway: Modified Conrad-Limpach Synthesis

This pathway involves the reaction of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of 3-Methylquinolin-4-ol, ethyl 2-methylacetoacetate would be the appropriate β-ketoester.

Step-by-Step Methodology:

-

Condensation: Aniline is reacted with ethyl 2-methylacetoacetate under acidic or basic catalysis to form the intermediate ethyl 3-(phenylamino)but-2-enoate.

-

Cyclization: The intermediate is heated to a high temperature (typically >250 °C) in a high-boiling point solvent such as diphenyl ether to induce thermal cyclization, yielding 3-Methylquinolin-4-ol.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed Conrad-Limpach synthesis of 3-Methylquinolin-4-ol.

Potential Therapeutic Applications

Based on the biological activities reported for structurally related quinolin-4-one derivatives, 3-Methylquinolin-4-ol holds promise in several therapeutic areas.

Anticancer Activity

The quinolin-4-one scaffold is a recurring motif in the design of novel anticancer agents.[1] Derivatives of 3-methylquinolin-4-carboxylic acid, a closely related analogue, have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH).[2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells.[2] Inhibition of DHODH leads to depletion of the pyrimidine pool, thereby arresting DNA replication and cell division.[2]

Furthermore, studies on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have demonstrated significant cytotoxic activity against various cancer cell lines, including HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer).[1] These compounds were found to induce apoptosis and DNA damage in cancer cells.[1]

Proposed Mechanism of Anticancer Action:

Caption: Potential anticancer mechanisms of 3-Methylquinolin-4-ol derivatives.

| Derivative | Cancer Cell Line | Reported Activity | Reference |

| 3-Methylquinoline-4-carboxylic acid derivatives | Various | DHODH inhibition | [2] |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60, MCF-7 | Cytotoxicity, Apoptosis induction | [1] |

Table 1: Anticancer Activity of 3-Methylquinolin-4-ol Derivatives

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and neurodegenerative diseases. The quinoline framework has emerged as a promising template for the development of novel anti-inflammatory agents.[3] Quinolone derivatives have been shown to modulate inflammatory pathways, including the TLR4/NF-κB signaling cascade.[4]

While direct evidence for the anti-inflammatory activity of 3-Methylquinolin-4-ol is not yet available, the known effects of related compounds suggest its potential to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.

Anticonvulsant Potential

Epilepsy is a neurological disorder characterized by recurrent seizures. Several quinolin-4-one derivatives have been investigated for their anticonvulsant properties.[5][6] The mechanism of action is often attributed to the modulation of GABAergic neurotransmission. Some quinolones have been found to interact with the benzodiazepine binding site of the GABAA receptor, enhancing the inhibitory effects of GABA.[7]

The structural features of 3-Methylquinolin-4-ol, particularly the presence of a hydrogen bond donor (the 4-hydroxyl group) and a lipophilic methyl group, are consistent with the general pharmacophore model for some anticonvulsant drugs. Further investigation is warranted to explore the potential of this compound in seizure disorders.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HL-60)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Test compound (3-Methylquinolin-4-ol) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 3-Methylquinolin-4-ol for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

3-Methylquinolin-4-ol represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The existing literature on its close analogues strongly suggests potential applications in oncology, inflammatory diseases, and neurology.

Key future research directions should include:

-

Optimized Synthesis: Development of a high-yield, scalable synthesis for 3-Methylquinolin-4-ol.

-

In-depth Biological Evaluation: Comprehensive screening of 3-Methylquinolin-4-ol against a wide range of biological targets and disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of 3-Methylquinolin-4-ol derivatives to establish clear SAR and identify more potent and selective compounds.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the biological activities of 3-Methylquinolin-4-ol and its derivatives.

References

[1] Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222851/] [4] The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7551043/] [2] 3-Methylquinoline-4-carboxylic Acid|Research Compound. Benchchem. [URL: https://www.benchchem.com/product/b1704385] [8] Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [URL: https://www.mdpi.com/1420-3049/29/9/1949] [3] The synthesis of 3-alkyl-4-methylquinolines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20985606/] [9] synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20990976/] [10] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [URL: https://www.mdpi.com/1420-3049/25/1/163] [7] Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/21/12/1628] [11] Biological activities of quinoline derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20025587/] [12] Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308432/] [13] Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9100067/] [14] Preclinical Evaluation of Anticancer Efficacy and Pharmacological Properties of FBA-TPQ, a Novel Synthetic Makaluvamine Analog. MDPI. [URL: https://www.mdpi.com/1420-3049/20/1/1] [15] Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11284545/] [5] Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269661/] [16] Anti-inflammatory action of new hybrid N-acyl-[1][4]dithiolo-[3,4- c]quinoline-1-thione. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38776241/] [17] Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6763] [18] Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35524665/] [19] Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. MDPI. [URL: https://www.mdpi.com/2079-6382/9/7/357] [20] 6 CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS El Kayal W.,. [URL: https://core.ac.uk/download/pdf/323382455.pdf] [21] Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28212015/] [22] Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin- 4-one Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/11/2/383/htm] [6] Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4960] [23] The Anti-Inflammatory, Analgesic, and Antioxidant Effects of Polyphenols from Brassica oleracea var. capitata Extract on Induced Inflammation in Rodents. MDPI. [URL: https://www.mdpi.com/1420-3049/29/15/3474] [24] Atropisomeric 3-(beta-hydroxyethyl)-4-arylquinolin-2-ones as Maxi-K potassium channel openers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17343209/] [25] The Protective Role of 4-Acetylarylquinolinol B in Different Pathological Processes. MDPI. [URL: https://www.mdpi.com/2073-4409/11/18/2807] [26] Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319001/] [27] 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24389482/] [28] Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399778/] [29] Antimicrobial Effects of terpinen-4-ol Against Oral Pathogens and Its Capacity for the Modulation of Gene Expression. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30322278/] [30] Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. MDPI. [URL: https://www.mdpi.com/2076-0817/11/6/682] [31] 3-Chloro-4-methylquinolin-2(1H)-one. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2971842/] [32] Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. MDPI. [URL: https://www.mdpi.com/2079-6382/12/4/249] Double-blind Comparative Study of TAK-875. Takeda Clinical Trials. [URL: https://www.takedaclinicaltrials.com/study/TAK-875_303] [33] 3-Chloro-4-methylquinolin-2(1H)-one. ResearchGate. [URL: https://www.researchgate.net/publication/47781747_3-Chloro-4-methylquinolin-21H-one] [34] Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37097335/]

Sources

- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

- 3. The synthesis of 3-alkyl-4-methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 11. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory action of new hybrid N-acyl-[1,2]dithiolo-[3,4- c]quinoline-1-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 21. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin- 4-one Derivatives [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Atropisomeric 3-(beta-hydroxyethyl)-4-arylquinolin-2-ones as Maxi-K potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antimicrobial effects of terpinen-4-ol against oral pathogens and its capacity for the modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. 3-Chloro-4-methylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Theory 1: Inhibition of Receptor Tyrosine Kinases (e.g., EGFR)

An In-Depth Technical Guide to the Theoretical Mechanisms of Action of 3-Methylquinolin-4-ol

Introduction

3-Methylquinolin-4-ol belongs to the quinolin-4-one class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. While the precise molecular mechanisms of 3-Methylquinolin-4-ol are not yet fully elucidated in publicly available literature, the extensive research on structurally similar quinolin-4-one derivatives allows us to formulate several evidence-based theories regarding its potential biological activities. This guide will provide an in-depth exploration of these proposed mechanisms of action, offering a framework for researchers and drug development professionals to investigate the therapeutic potential of this compound. The quinolinone scaffold is a privileged structure known for a wide array of biological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.[1]